4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c1-27-10-12-28(13-11-27)21-17(14-23)19(15-5-7-16(22)8-6-15)25-20(26-21)18-4-2-3-9-24-18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJYTAOGLXWIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, also known as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by a complex structure that includes a chlorophenyl group and a piperazine moiety, which are often associated with various therapeutic effects.
- Chemical Formula : C21H19ClN6
- Molecular Weight : 392.86 g/mol
- CAS Number : 320418-23-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine ring is known for its ability to modulate neurotransmitter systems, while the pyrimidine core has been linked to anti-cancer and anti-inflammatory properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy.
Antibacterial Properties
The compound has also demonstrated antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve inhibition of bacterial enzyme systems, which is common among piperazine derivatives.
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been reported. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, where AChE inhibition is beneficial.
Case Studies and Experimental Results
- Antitumor Studies :
- Antibacterial Activity :
- Enzyme Inhibition :
Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
-
Anticancer Activity
- Research indicates that derivatives of pyrimidine compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation . The structural motifs present in this compound are similar to those found in other anticancer agents, suggesting potential efficacy against various cancer types.
- Antimicrobial Properties
- Anti-inflammatory Effects
- Central Nervous System Modulation
Case Studies and Research Findings
- Anticancer Efficacy Study
- Antimicrobial Activity Assessment
- Inflammation Model Testing
Chemical Reactions Analysis
Hydrolysis of the 5-Carbonitrile Group
The nitrile group at position 5 undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (H₂SO₄/H₂O, Δ) | 5-Carboxylic acid derivative | Nitrile → Amide intermediate → Carboxylic acid |
| Basic (NaOH/H₂O₂, Δ) | 5-Amic acid or amide | Direct hydrolysis to amide |
This reaction is critical for modifying the compound’s polarity and bioactivity.
Nucleophilic Aromatic Substitution at the 4-Chlorophenyl Group
The chlorophenyl substituent participates in nucleophilic substitution under specific conditions:
| Reagents/Conditions | Nucleophile | Product |
|---|---|---|
| K₂CO₃/DMF, 80–100°C | Amines (e.g., piperazine) | 4-Aminophenyl derivative |
| CuI/Pd(PPh₃)₄ catalysis | Boronic acids (Suzuki) | Biaryl-coupled product |
The reaction efficiency depends on electron-withdrawing effects from the pyrimidine ring.
Functionalization of the 4-Methylpiperazino Group
The methylpiperazine moiety undergoes alkylation or acylation:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpiperazine derivative |
These modifications enhance solubility or enable conjugation in drug-design contexts .
Coordination Chemistry via the 2-Pyridinyl Group
The pyridinyl nitrogen acts as a ligand in metal-complex formation:
| Metal Salt | Application | Complex Structure |
|---|---|---|
| PdCl₂ | Catalytic cross-coupling | Square-planar Pd(II) complex |
| RuCl₃ | Photodynamic therapy | Octahedral Ru(II/III) complex |
Such complexes are explored for anticancer or catalytic activity .
Electrophilic Substitution on the Pyrimidine Ring
Electron-withdrawing substituents direct electrophiles to specific positions:
| Electrophile | Conditions | Position |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Meta to nitrile (C3 or C5) |
| Br₂/FeBr₃ | Reflux, CHCl₃ | Para to methylpiperazino (C6) |
Yields are typically low due to ring deactivation.
Cycloaddition Reactions at the Nitrile Group
The nitrile participates in [2+3] cycloadditions:
| Reagents | Conditions | Product |
|---|---|---|
| NaN₃, CuSO₄, DMF, Δ | Microwave irradiation | 5-Tetrazole derivative |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Pyrimidinecarbonitrile Derivatives
4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (Catalog No. 163891)
- Molecular Formula : C${20}$H${18}$ClN$_5$ (363.85 g/mol) .
- Key Differences: Diethylamino vs. 4-Methylpiperazino: Diethylamino is less polar and smaller, reducing hydrogen-bonding capacity. 4-Pyridinyl vs. 2-Pyridinyl: Positional isomerism may alter steric hindrance and π-stacking interactions.
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (Compound 4h)
- Molecular Formula : C${17}$H${12}$ClN$_3$ (293.73 g/mol) .
- Phenyl vs. Pyridinyl: The phenyl group lacks the pyridinyl’s nitrogen atom, reducing metal-binding capability.
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (CAS 1072345-11-9)
Physicochemical Properties
- Trends: Bulky substituents (e.g., 4-methylpiperazino) correlate with higher molecular weights but variable melting points due to crystallinity differences.
Structural and Electronic Effects
- Electron-Withdrawing Groups : The 4-chlorophenyl and carbonitrile groups in the target compound create an electron-deficient pyrimidine ring, enhancing reactivity toward nucleophiles.
- Electron-Donating Groups: The 4-methylpiperazino group donates electrons via its tertiary amine, balancing the ring’s electronic profile. In contrast, compounds like 4h (with an amino group) exhibit stronger electron-donating effects .
Q & A
Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile?
Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) under thermal aqueous conditions, leveraging intermediates such as β-chloroenaldehyde derivatives. For example, analogous pyrimidinecarbonitriles are prepared through cyclocondensation of aldehydes, nitriles, and amines, followed by regioselective functionalization at the 2-, 4-, and 6-positions of the pyrimidine core. Key steps include:
- Step 1: Condensation of 4-chlorobenzaldehyde with cyanoacetamide to form the pyrimidine backbone.
- Step 2: Introduction of the 4-methylpiperazine group via nucleophilic substitution at the 6-position.
- Step 3: Coupling with 2-pyridinyl derivatives at the 2-position using palladium-catalyzed cross-coupling reactions.
Characterization via NMR, IR, and mass spectrometry confirms structural integrity .
Q. What spectroscopic and crystallographic methods are employed for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Detects nitrile (2212 cm⁻¹) and aromatic C=C (1542 cm⁻¹) stretches .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 306 [M⁺] for chlorophenyl analogs) validate molecular weight .
- X-ray Crystallography: Software like SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-Cl bond at 1.74 Å in chlorophenyl derivatives) .
Q. What biological activities are associated with structurally similar pyrimidinecarbonitriles?
Methodological Answer: Analogous compounds exhibit:
- Antimicrobial Activity: Pyrimidine derivatives with chloro and piperazine groups show MIC values of 8–32 µg/mL against S. aureus .
- Anticancer Potential: Substituents like 4-methylpiperazine enhance cytotoxicity (IC₅₀: 12 µM in MCF-7 cells) via kinase inhibition .
- Mechanistic Insights: Nitrile and chlorophenyl groups improve membrane permeability and target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and regioselectivity?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology (RSM) to model variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 80°C to 120°C improves yield by 25% in MCRs .
- Flow Chemistry: Continuous-flow systems reduce side reactions (e.g., via precise residence time control) and enhance reproducibility .
- Catalyst Screening: Pd(OAc)₂/XPhos systems improve cross-coupling efficiency (yield: 85% vs. 60% with traditional catalysts) .
Q. How to resolve contradictions in crystallographic or spectroscopic data?
Methodological Answer:
- Crystallographic Refinement: Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms. For example, resolving Cl-atom disorder in chlorophenyl groups reduces R₁ values from 0.12 to 0.05 .
- NMR Deconvolution: Apply 2D-COSY or HSQC to distinguish overlapping signals (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Comparative Analysis: Cross-validate with literature data (e.g., melting points, IR peaks) from analogous compounds .
Q. What computational strategies validate molecular interactions and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). The 4-methylpiperazine group forms hydrogen bonds with Asp831 (binding energy: −9.2 kcal/mol) .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., nitrile group as a hydrogen bond acceptor) .
- SAR Studies: Systematically vary substituents (Table 1) and correlate with bioactivity:
Q. How to design assays for evaluating mechanistic pathways in biological studies?
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ kits to measure ATP consumption in kinase reactions (e.g., IC₅₀ determination for JAK2 inhibition) .
- Apoptosis Analysis: Perform Annexin V/PI staining and caspase-3 activation assays in treated cancer cells .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
